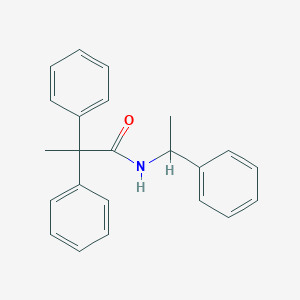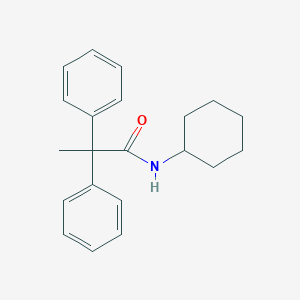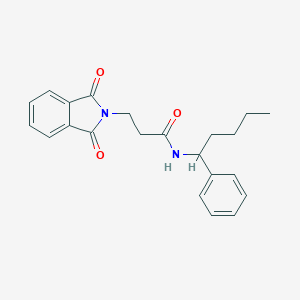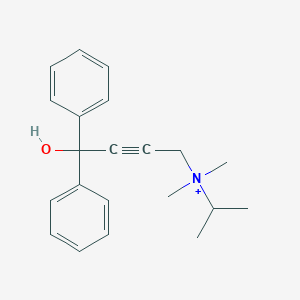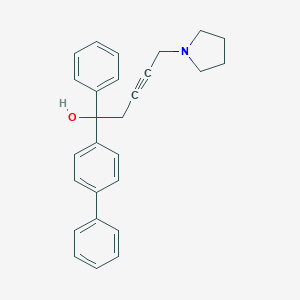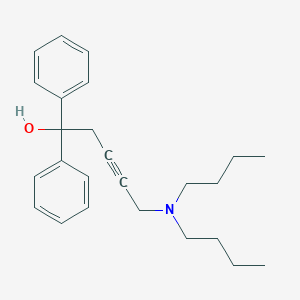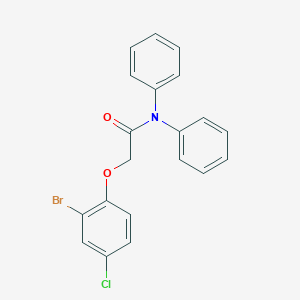![molecular formula C16H8F4N4OS B286674 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286674.png)
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it exerts its biological activities by targeting different signaling pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Moreover, it has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties. However, further studies are needed to fully understand its effects on different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for drug development. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions that can be explored in the field of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its mechanism of action and its effects on different biological systems. Moreover, it can also be used as a lead compound for drug development against different diseases such as cancer, inflammation, and infections. Furthermore, its potential toxicity and side effects need to be evaluated in preclinical studies before its use in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of triethylamine to form the corresponding 4-(2,3,4,5-tetrafluorophenyl)hydrazine. This intermediate is then reacted with 2-chloro-1,3-thiazole to give 3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biological activities. Several studies have reported its anti-cancer properties against different cancer cell lines such as breast, colon, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties.
Propriétés
Formule moléculaire |
C16H8F4N4OS |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4OS/c1-25-8-4-2-7(3-5-8)14-21-22-16-24(14)23-15(26-16)9-6-10(17)12(19)13(20)11(9)18/h2-6H,1H3 |
Clé InChI |
ZXXLBLHVCRUYMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)
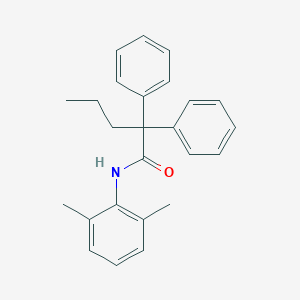
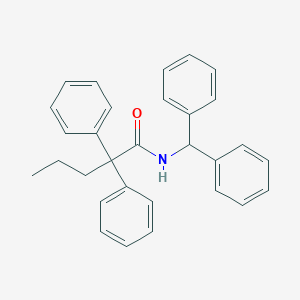
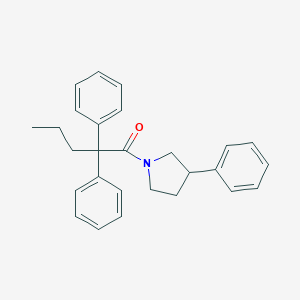
![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)
![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)
